3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
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Overview
Description
3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a 3-chloro group and a 2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl carbamothioyl moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The resulting benzoxazole is then reacted with 2,3-dimethylphenyl isothiocyanate to introduce the carbamothioyl group. Finally, the chlorination of the benzamide core is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require a catalyst or base to facilitate the substitution
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzoxazoles
Scientific Research Applications
3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[2-(dimethylamino)ethyl]benzamide
- 2-chloro-N-(2,3-dimethylphenyl)benzamide
- 4-chloro-N-[2-(diethylamino)ethyl]-3-[(methylsulfonyl)amino]benzamide hydrochloride
Uniqueness
3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is unique due to its specific substitution pattern and the presence of the benzoxazole ring. This structural uniqueness imparts distinct chemical properties and potential biological activities compared to other similar compounds .
Biological Activity
3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound that exhibits potential biological activities due to its unique chemical structure. This compound features a benzamide core with a chloro substitution and a carbamothioyl linkage to a benzoxazole moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. The molecular formula is C24H20ClN3O2S, and it has a molecular weight of approximately 445.95 g/mol. The structural features include:
- A benzamide core that provides a scaffold for biological interactions.
- A chloro group that can enhance lipophilicity and potentially influence receptor binding.
- A carbamothioyl group which may facilitate covalent interactions with biological targets.
- A benzoxazole moiety , known for its role in various biological activities, including antimicrobial and anticancer effects.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors through:
- Covalent bonding : The carbamothioyl group may react with thiol groups in proteins, leading to enzyme inhibition.
- Intercalation with nucleic acids : The benzoxazole moiety could facilitate binding to DNA or RNA, affecting transcription and replication processes.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that benzoxazole derivatives can possess significant antibacterial and antifungal properties. The presence of the chloro and carbamothioyl groups may enhance these effects.
- Anticancer Properties : Compounds containing benzoxazole rings have been reported to inhibit cancer cell proliferation. Experimental data suggest that this compound may induce apoptosis in cancer cells through modulation of apoptotic pathways.
- Enzyme Inhibition : Preliminary studies indicate that this compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
Properties
CAS No. |
590396-64-8 |
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Molecular Formula |
C23H18ClN3O2S |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-chloro-N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H18ClN3O2S/c1-13-5-3-8-18(14(13)2)22-26-19-12-17(9-10-20(19)29-22)25-23(30)27-21(28)15-6-4-7-16(24)11-15/h3-12H,1-2H3,(H2,25,27,28,30) |
InChI Key |
YKGJSFLTZVSWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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